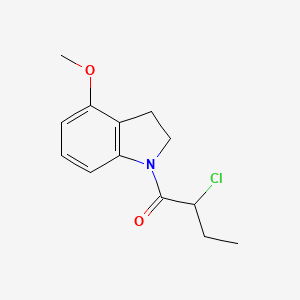

![molecular formula C10H16ClNO2 B1477181 1-(7-aza-2-oxaspiro[3.5]nonan-7-yl)-3-chloropropan-1-one CAS No. 2092102-45-7](/img/structure/B1477181.png)

1-(7-aza-2-oxaspiro[3.5]nonan-7-yl)-3-chloropropan-1-one

Vue d'ensemble

Description

3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one is a useful research compound. Its molecular formula is C10H16ClNO2 and its molecular weight is 217.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de composés spirocycliques

Ce composé est un type d'oxétane spirocyclique, qui sont des alternatives structurales précieuses à la morpholine omniprésente en chimie médicinale . Ils peuvent être utilisés dans la synthèse d'autres composés spirocycliques complexes .

Découverte de médicaments

Les oxétanes spirocycliques tels que ce composé ont été proposés comme des alternatives structurales précieuses à la morpholine omniprésente en chimie médicinale . Ils peuvent être utilisés dans les projets de découverte de médicaments, en particulier ceux qui nécessitent un substituant qui permet des affinités de liaison plus élevées à certains sites actifs .

Études d'interaction enzymatique

Ce composé pourrait être utilisé dans des études impliquant l'enzyme NAD(P)H:quinone oxydoréductase 1 (NQO1), qui est surexprimée dans les lignées cellulaires cancéreuses . Le groupe oxétane du composé offre la capacité de liaison hydrogène nécessaire pour une liaison efficace au résidu His194 de NQO1 .

Recherche antivirale et antirétrovirale

Bien que les détails ne soient pas spécifiés, ce composé est répertorié sous "Autres antiviraux et antirétroviraux" sur un site Web de normes chimiques . Cela suggère des applications potentielles dans la recherche de médicaments antiviraux et antirétroviraux.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 3-Chloro-1-(2-oxa-7-azaspiro[3Spirocyclic oxetanes such as 2-oxa-7-azaspiro[35]nonane have been proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . They have been used in drug discovery projects that demanded a substituent that enabled higher binding affinities to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site . NQO1 is an enzyme over-expressed in cancer cell lines .

Mode of Action

The specific interaction of 3-Chloro-1-(2-oxa-7-azaspiro[3This could potentially enable more efficient reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates .

Biochemical Pathways

The specific biochemical pathways affected by 3-Chloro-1-(2-oxa-7-azaspiro[3Given its potential interaction with nqo1, it might influence the pathways related to the enzymatic reduction of quinones .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-Chloro-1-(2-oxa-7-azaspiro[3The oxetane ring in the compound is known for its metabolic robustness in comparison to carbonyl alternatives , which might influence its bioavailability.

Result of Action

The molecular and cellular effects of 3-Chloro-1-(2-oxa-7-azaspiro[3Given its potential interaction with nqo1, it might influence the enzymatic reduction of quinones, potentially leading to changes at the molecular and cellular levels .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Chloro-1-(2-oxa-7-azaspiro[3It’s worth noting that the compound should be stored in a dark place, sealed in dry, at 2-8°c , suggesting that light, moisture, and temperature might affect its stability.

Analyse Biochimique

Biochemical Properties

3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in certain cancer cell lines . This interaction enhances the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, demonstrating its potential in cancer research.

Cellular Effects

The effects of 3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with NQO1 can lead to changes in the redox state of cells, affecting cellular metabolism and potentially leading to apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, 3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one exerts its effects through specific binding interactions with biomolecules. It binds to the active site of NQO1, facilitating the reduction of quinone substrates. This binding interaction is crucial for its enzyme inhibition or activation properties, which can lead to changes in gene expression and cellular responses .

Dosage Effects in Animal Models

The effects of 3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and the compound’s safety profile is essential for its potential application in therapeutic settings .

Transport and Distribution

The transport and distribution of 3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its activity and function .

Subcellular Localization

3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one exhibits specific subcellular localization, which is crucial for its activity. Targeting signals and post-translational modifications direct it to particular compartments or organelles, influencing its function and interactions with other biomolecules .

Propriétés

IUPAC Name |

3-chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO2/c11-4-1-9(13)12-5-2-10(3-6-12)7-14-8-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMICLGLPQTXJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12COC2)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477098.png)

![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid](/img/structure/B1477100.png)

![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-ol](/img/structure/B1477101.png)

![3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477103.png)

![1-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477104.png)

![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one](/img/structure/B1477105.png)

![3-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477106.png)

![2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477107.png)

![2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1477113.png)

![3-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477114.png)

![3-(3-Aminopropyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1477115.png)

![6-Methoxy-3-prolyl-3-azabicyclo[3.1.1]heptane](/img/structure/B1477117.png)

![6-Methoxy-3-azabicyclo[3.1.1]heptan-3-amine](/img/structure/B1477120.png)